2-(pyrrolidin-1-yl)-N-[4-({4-[2-(pyrrolidin-1-yl)acetamido]phenyl}methyl)phenyl]acetamide
Description
This compound is a bis-pyrrolidinyl acetamide derivative characterized by a central benzyl-linked phenyl core. Each phenyl group is substituted with a pyrrolidin-1-yl moiety via an acetamido (at position 4) and a methylene bridge (connecting the two aromatic rings).
Properties
IUPAC Name |
2-pyrrolidin-1-yl-N-[4-[[4-[(2-pyrrolidin-1-ylacetyl)amino]phenyl]methyl]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32N4O2/c30-24(18-28-13-1-2-14-28)26-22-9-5-20(6-10-22)17-21-7-11-23(12-8-21)27-25(31)19-29-15-3-4-16-29/h5-12H,1-4,13-19H2,(H,26,30)(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNNKKMKHXXUFLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC(=O)NC2=CC=C(C=C2)CC3=CC=C(C=C3)NC(=O)CN4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30404012 | |
| Record name | GNF-PF-3071 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30404012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
420.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
298215-35-7 | |
| Record name | GNF-PF-3071 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30404012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(pyrrolidin-1-yl)-N-[4-({4-[2-(pyrrolidin-1-yl)acetamido]phenyl}methyl)phenyl]acetamide typically involves multi-step organic synthesis. One common method includes the following steps:
Formation of the pyrrolidine ring: This can be achieved through a 1,3-dipolar cycloaddition reaction between a nitrone and an olefin.
Acylation: The pyrrolidine ring is then acylated using acetic anhydride to form the acetamido group.
Coupling: The acetamido group is coupled with a phenyl ring through a Friedel-Crafts acylation reaction.
Final assembly: The final product is assembled by coupling the intermediate compounds through a series of condensation reactions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure high yield and purity. The use of catalysts such as cobalt and nickel oxides supported on alumina can enhance the efficiency of the reactions .
Chemical Reactions Analysis
Types of Reactions
2-(pyrrolidin-1-yl)-N-[4-({4-[2-(pyrrolidin-1-yl)acetamido]phenyl}methyl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the acetamido group to an amine.
Substitution: Electrophilic substitution reactions can occur on the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic substitution can be facilitated by reagents like bromine or chlorine under acidic conditions.
Major Products
Oxidation: N-oxides of the pyrrolidine rings.
Reduction: Amines derived from the acetamido groups.
Substitution: Halogenated derivatives of the phenyl rings.
Scientific Research Applications
2-(pyrrolidin-1-yl)-N-[4-({4-[2-(pyrrolidin-1-yl)acetamido]phenyl}methyl)phenyl]acetamide has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Biological Studies: Used in studies to understand the interaction of pyrrolidine derivatives with biological systems.
Industrial Applications: Utilized in the synthesis of more complex organic molecules and as a building block in polymer chemistry.
Mechanism of Action
The mechanism of action of 2-(pyrrolidin-1-yl)-N-[4-({4-[2-(pyrrolidin-1-yl)acetamido]phenyl}methyl)phenyl]acetamide involves its interaction with specific molecular targets. The pyrrolidine rings can interact with protein receptors, altering their function. This compound may also inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Comparison
Key Findings
Symmetry vs. Asymmetry : The target compound’s symmetrical design contrasts with analogs like 17{4,4} or 17{5,5}, which feature mixed heterocycles (e.g., morpholine-piperidine). Symmetry may confer predictable binding modes but limit structural flexibility for target adaptation .
Substituent Effects: Pyrrolidine vs. Piperidine analogs (e.g., 17{5,5}) exhibit higher basicity (pKa ~10.5) compared to pyrrolidine (pKa ~11.3), affecting ionization states in physiological environments . Sulfonyl vs. Acetamido Groups: Sulfonyl-containing analogs (e.g., ) demonstrate higher metabolic stability but lower blood-brain barrier permeability due to increased polarity .
Synthetic Accessibility : The target compound’s synthesis likely follows a route similar to and , involving bromomethylphenyl intermediates coupled with pyrrolidine-containing amines under basic conditions (e.g., K₂CO₃ in acetonitrile). Yields for such reactions range from 19–60%, with purity confirmed via ¹H-NMR (δ 1.8–2.1 ppm for pyrrolidine protons) .
Biological Activity
The compound 2-(pyrrolidin-1-yl)-N-[4-({4-[2-(pyrrolidin-1-yl)acetamido]phenyl}methyl)phenyl]acetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrrolidine ring, which is known for its role in various biological activities. The structure can be summarized as follows:
- Molecular Formula : C23H30N4O2
- Molecular Weight : 402.52 g/mol
Structural Components
- Pyrrolidine Ring : Contributes to the compound's interaction with biological targets.
- Acetamide Group : Enhances solubility and bioavailability.
- Phenyl Groups : Provide structural stability and may influence binding affinity to receptors.
Anticonvulsant Activity
Recent studies have highlighted the anticonvulsant properties of similar pyrrolidine derivatives. For instance, a series of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives were synthesized and evaluated for their anticonvulsant activity using animal models. These compounds demonstrated significant efficacy in the maximal electroshock (MES) test, which is a standard model for assessing anticonvulsant activity .
Case Study: Anticonvulsant Screening
In a systematic screening of various derivatives, several compounds exhibited notable activity:
| Compound ID | Dose (mg/kg) | MES Test Result |
|---|---|---|
| 12 | 100 | Effective |
| 13 | 300 | Effective |
| 20 | 300 | Effective |
The results indicated that modifications in the molecular structure, particularly the inclusion of pyrrolidine moieties, significantly influenced anticonvulsant efficacy.
The proposed mechanism of action for compounds containing pyrrolidine involves modulation of neuronal voltage-sensitive sodium channels. This interaction can lead to stabilization of neuronal membranes and reduction in excitability, thereby exerting anticonvulsant effects .
Other Biological Activities
Beyond anticonvulsant effects, pyrrolidine-containing compounds have been explored for other pharmacological activities:
- Antidepressant Activity : Some derivatives have shown promise in models of depression, potentially through serotonin receptor modulation.
- Anti-inflammatory Effects : Certain analogs have been reported to exhibit anti-inflammatory properties, which may be beneficial in treating chronic inflammatory conditions.
Pharmacokinetics and Metabolism
Understanding the pharmacokinetics of the compound is crucial for evaluating its therapeutic potential. Studies suggest that similar pyrrolidine derivatives undergo extensive metabolism, primarily via hepatic pathways. Key metabolic pathways include:
- Phase I Metabolism : Oxidation and hydrolysis reactions.
- Phase II Metabolism : Conjugation with glucuronic acid or sulfate.
Toxicological Profile
Toxicity assessments are essential for determining the safety profile of new compounds. In preliminary studies, the acute neurological toxicity was evaluated using the rotarod test in mice. Results indicated that while some compounds exhibited minimal toxicity at therapeutic doses, others showed significant adverse effects at higher concentrations .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
